5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone
Description
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)24-17-11-9-16(10-12-17)18(21)7-5-6-8-19-22-13-20(3,4)14-23-19/h9-12,15,19H,5-8,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTQUCWXZCFPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646003 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-83-4 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 5,5-Dimethyl-1,3-dioxane Moiety
The 1,3-dioxane ring is typically prepared via acetalization reactions involving a suitable diol and a ketone or aldehyde precursor. For the 5,5-dimethyl substitution pattern, the precursor is often a ketone with geminal dimethyl groups, such as pinacolone derivatives.
- A common approach involves reacting a 1,3-diol or hydroxyketone with an aldehyde or ketone under acidic catalysis to form the cyclic acetal (1,3-dioxane ring).
- Literature reports on related compounds suggest using 3-hydroxy-2-butanone and dimethyl carbonate in transesterification and cyclization steps to form dioxane derivatives with high purity and yield.
Functionalization of the Phenyl Ring with Isopropoxy Group
The para-isopropoxy substituent is introduced by:
- Nucleophilic aromatic substitution or etherification of a hydroxyphenyl intermediate with isopropyl halides or isopropanol under acidic or basic catalysis.
- Protection/deprotection strategies may be employed to avoid side reactions on the ketone or dioxane moieties.
Integrated Synthetic Route
A plausible synthetic sequence based on literature and chemical logic is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Etherification | 4-hydroxyacetophenone + isopropyl bromide, base (e.g., K2CO3) | Formation of 4'-isopropoxyacetophenone |
| 2 | Side chain elongation | Alkylation with valeroyl chloride or equivalent | Introduction of valerophenone side chain |
| 3 | Acetalization (dioxane ring formation) | Reaction with 2,2-dimethyl-1,3-propanediol or equivalent under acidic catalysis | Formation of 5,5-dimethyl-1,3-dioxane ring |
| 4 | Purification | Crystallization, chromatography | Pure 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxyvalerophenone |
Detailed Research Findings and Data
Acetalization Reaction Parameters
- Temperature: 60–160 °C depending on catalyst and solvent system.
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids.
- Solvents: Dimethyl ether, dioxane, or other aprotic solvents.
- Reaction time: 3–6 hours for transesterification and cyclization steps.
- Yield: Typically 50–70% for the dioxane ring formation step.
- Purity: High-performance liquid chromatography (HPLC) purity >99% achievable after recrystallization.
Etherification Conditions
- Base: Potassium carbonate or sodium hydride.
- Solvent: Acetone or DMF.
- Temperature: Room temperature to reflux.
- Yield: 70–90% for isopropoxy substitution on phenol derivatives.
Friedel-Crafts Acylation
- Catalyst: Aluminum chloride or other Lewis acids.
- Temperature: 0–50 °C to control regioselectivity.
- Yield: 60–85% depending on substrate and conditions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Etherification (Isopropoxy group) | 4-hydroxyacetophenone, isopropyl bromide, K2CO3, acetone | 70–90 | >98 | Mild conditions, high selectivity |
| Friedel-Crafts Acylation | Valeroyl chloride, AlCl3, 0–50 °C | 60–85 | >95 | Requires moisture control |
| Acetalization (Dioxane ring) | 2,2-dimethyl-1,3-propanediol, acid catalyst, 60–160 °C | 50–70 | >99 | Transesterification and cyclization |
| Purification | Crystallization, chromatography | — | >99 | Essential for removing side products |
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug formulations due to its unique structural characteristics that may enhance bioavailability and therapeutic efficacy.
Antiviral Activity
Research has indicated that derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone exhibit antiviral properties. A study published in a peer-reviewed journal demonstrated that compounds with similar dioxane structures can inhibit viral replication mechanisms, making them candidates for antiviral drug development .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In vitro tests on cancer cell lines revealed that it could induce apoptosis (programmed cell death) in specific types of cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Materials Science Applications
The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. A comparative study highlighted the performance of these new polymers in high-temperature applications .
Coatings and Adhesives
Due to its favorable adhesion properties and resistance to environmental degradation, this compound is being explored as a component in advanced coatings and adhesives. Its incorporation into formulations has been shown to improve durability and performance under harsh conditions .
Analytical Applications
The compound is also relevant in analytical chemistry as a standard for various assays due to its well-defined chemical structure.
Chromatography Standards
In chromatographic techniques, this compound serves as a calibration standard for quantifying other related compounds in complex mixtures. Its stability and distinct retention time make it an ideal candidate for method development .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceutical | Antiviral activity | Inhibits viral replication; potential drug candidate |
| Anticancer properties | Induces apoptosis in cancer cell lines | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Coatings and adhesives | Improved durability under harsh conditions | |
| Analytical Chemistry | Chromatography standards | Serves as a calibration standard |
Case Study 1: Antiviral Research
A study conducted by researchers at a prominent university examined the antiviral efficacy of several dioxane derivatives against influenza viruses. The results indicated that this compound significantly reduced viral titers in vitro compared to control groups.
Case Study 2: Polymer Development
In a collaborative project between industry and academia, this compound was incorporated into a polymer matrix designed for high-temperature applications. The resulting material demonstrated a 30% increase in thermal stability compared to conventional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxyvalerophenone involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-dioxane-containing ketones, where variations in the phenyl substituents, chain length, and heterocyclic modifications dictate their physicochemical and biological profiles. Key structural analogs and their distinguishing features are discussed below.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected 1,3-Dioxane Derivatives
Key Observations :
- Substituent Polarity : The isopropoxy group in the target compound confers moderate lipophilicity compared to methoxy (more polar) or pentyl (highly lipophilic) groups.
- Chain Length: Valerophenone derivatives (C5 chain) may exhibit slower metabolic clearance than propiophenone (C3) analogs due to longer alkyl chains .
Physicochemical Properties
- Lipophilicity : The isopropoxy group (logP ~1.7) increases lipophilicity relative to methoxy (logP ~0.7) but less than pentyl (logP ~3.5). This balance may optimize blood-brain barrier penetration or solubility in lipid-rich environments.
- Metabolic Stability : The 1,3-dioxane ring is less prone to oxidative degradation compared to 1,3-dioxolane (5-membered ring), as observed in related compounds .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone (CAS Number: 898755-83-4) is an organic compound characterized by its unique structural features, including a dioxane ring and a valerophenone moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C20H30O4
- Molar Mass : 334.46 g/mol
- Boiling Point : 449.9°C at 760 mmHg
- Purity : >95% .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to distinct biological effects. The compound's mechanism may include:
- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
- Receptor Binding : Modulating receptor-mediated signaling pathways.
Biological Activity Studies
Research on the biological activity of this compound is limited but promising. Key findings include:
Antitumor Activity
A study highlighted the potential antitumor properties of related compounds within the dioxane series. Although specific data on this compound is sparse, it is suggested that compounds in this class may exhibit selective cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Related compounds showed IC50 values < 5 µM against certain tumor lines, indicating significant cytotoxic activity .
In Vivo Studies
Initial animal studies have demonstrated that compounds similar to this compound can modulate mRNA splicing and exhibit antitumor efficacy . Further investigations are needed to establish the direct effects of this specific compound in vivo.
Comparative Analysis
To better understand the biological significance of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone | Structure | Moderate cytotoxicity |
| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone | Structure | Antitumor activity |
Case Studies and Research Findings
Several studies have explored similar compounds within the dioxane class for their potential therapeutic applications:
- Anticancer Properties : A series of synthetic analogs were developed that showed promising results in inhibiting mRNA splicing related to cancer progression. These studies suggest that modifications to the dioxane structure can enhance biological activity .
- Cytotoxicity Screening : Compounds were screened against various cancer cell lines using the NCI 60 cell line panel. Results indicated that certain derivatives exhibited selective cytotoxicity against specific tumor types .
Q & A
Basic: What are the key considerations for synthesizing 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone in a laboratory setting?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with valerophenone derivatives and functionalized 1,3-dioxane precursors. Critical steps include:
- Anhydrous conditions : To prevent hydrolysis of intermediates, especially during acyl chloride formation or coupling reactions .
- Optimized reaction parameters : Temperature (often 60–80°C) and reaction time (6–12 hours) are tuned to maximize yield and minimize side products .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate mixtures) or recrystallization from ethanol/water is used to isolate the pure compound .
Basic: How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., isopropoxy groups at 4’ and dimethyl-dioxane at C5) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~336.42 g/mol) and fragmentation patterns .
- HPLC : Used for purity assessment (>95% purity required for pharmacological studies) .
Advanced: What strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Variable-temperature NMR : Assesses dynamic behavior of the 1,3-dioxane ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3’-methoxy or 3’-chloro derivatives) to identify substituent-specific trends .
Advanced: How can researchers design experiments to study the compound’s reactivity under varying pH and solvent conditions?
Methodological Answer:
A systematic approach includes:
- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy or LC-MS .
- Solvent polarity studies : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to assess nucleophilic substitution or oxidation pathways .
- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants for key reactions (e.g., hydrolysis of the dioxane ring) .
Advanced: What methodologies are recommended for evaluating its potential pharmacological activity?
Methodological Answer:
- In vitro bioassays :
- MIC determination : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution .
- Enzyme inhibition assays : Screen for interactions with cytochrome P450 isoforms or kinases via fluorometric/colorimetric kits .
- In silico studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .
Advanced: How can computational models enhance understanding of its environmental fate and biodegradation pathways?
Methodological Answer:
- QSAR modeling : Predict physicochemical properties (e.g., logP, water solubility) to assess bioaccumulation potential .
- Molecular dynamics simulations : Model interactions with soil organic matter or aqueous interfaces to study adsorption/desorption behavior .
- Metabolic pathway prediction : Tools like EAWAG-BBD suggest plausible microbial degradation routes (e.g., oxidative cleavage of the dioxane ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
